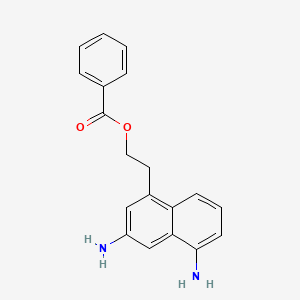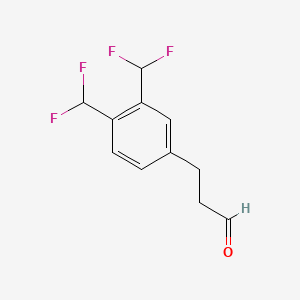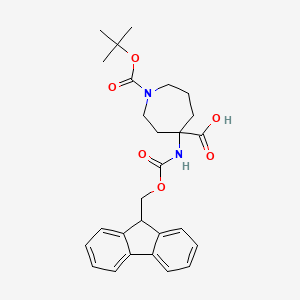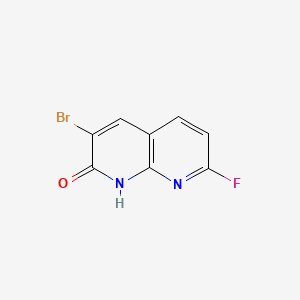
2-(3,5-Diaminonaphthalen-1-yl)ethyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Diaminonaphthalen-1-yl)ethyl benzoate is an organic compound with the molecular formula C19H18N2O2 and a molecular weight of 306.36 g/mol This compound features a benzoate ester linked to a naphthalene ring substituted with two amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Diaminonaphthalen-1-yl)ethyl benzoate typically involves the esterification of 2-(3,5-diaminonaphthalen-1-yl)ethanol with benzoic acid or its derivatives. The reaction is usually catalyzed by an acid such as sulfuric acid or a solid acid catalyst like modified clay . The reaction conditions often include refluxing the reactants in an appropriate solvent, followed by purification steps such as washing, drying, and distillation to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the reaction. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Diaminonaphthalen-1-yl)ethyl benzoate can undergo various chemical reactions, including:
Oxidation: The amino groups on the naphthalene ring can be oxidized to form nitro groups.
Reduction: The ester group can be reduced to an alcohol under appropriate conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(3,5-dinitronaphthalen-1-yl)ethyl benzoate.
Reduction: Formation of 2-(3,5-diaminonaphthalen-1-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(3,5-Diaminonaphthalen-1-yl)ethyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(3,5-Diaminonaphthalen-1-yl)ethyl benzoate involves its interaction with specific molecular targets. The amino groups on the naphthalene ring can form hydrogen bonds with biological molecules, potentially affecting their function. Additionally, the benzoate ester moiety can undergo hydrolysis, releasing benzoic acid, which may have its own biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl benzoate: A simpler ester with similar esterification properties.
Methyl benzoate: Another ester with a similar structure but different alkyl group.
2-(3,5-Diaminonaphthalen-1-yl)ethanol: The alcohol precursor used in the synthesis of the benzoate ester.
Uniqueness
2-(3,5-Diaminonaphthalen-1-yl)ethyl benzoate is unique due to the presence of both amino groups and a benzoate ester in its structure.
Propriétés
Formule moléculaire |
C19H18N2O2 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
2-(3,5-diaminonaphthalen-1-yl)ethyl benzoate |
InChI |
InChI=1S/C19H18N2O2/c20-15-11-14(16-7-4-8-18(21)17(16)12-15)9-10-23-19(22)13-5-2-1-3-6-13/h1-8,11-12H,9-10,20-21H2 |
Clé InChI |
WKJHVQNQBFYLLU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCCC2=C3C=CC=C(C3=CC(=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]-4,5-dihydropurine-2,6-dione](/img/structure/B14788563.png)
![2-[2-(Diphenylphosphino)phenyl]-4,5-dihydrooxazole](/img/structure/B14788577.png)
phenyl]cyclopent-1-en-1-yl})methanone](/img/structure/B14788590.png)
![tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate](/img/structure/B14788605.png)
![tert-butyl 6-oxospiro[5H-pyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate](/img/structure/B14788618.png)
![Benzyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate](/img/structure/B14788620.png)
![[(3aR,4R,6R,6aR)-6-{4-amino-1H-imidazo[4,5-c]pyridin-1-yl}-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol](/img/structure/B14788621.png)

![2-[[6-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14788628.png)
![6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14788629.png)

![[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate](/img/structure/B14788649.png)


